3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with 2-chlorobenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques, such as recrystallization or chromatography, are used to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties, showing potential as a therapeutic agent against various pathogens.
Medicine: Explored for its anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: Intercalate into the DNA structure, disrupting the replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Induce Reactive Oxygen Species (ROS): Generate ROS, causing oxidative stress and damage to cellular components, ultimately leading to cell death.
Comparison with Similar Compounds
3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)propanoic acid: Similar in structure but lacks the chlorophenyl and hydrazide moieties.
3-(1H-benzimidazol-2-yl)quinoline derivatives: Known for their antitumor activity, these compounds share the benzimidazole core but differ in their additional functional groups.
Bis-(1H-benzimidazol-2-yl)-based compounds: Used in fluorescence detection, these compounds have different applications compared to the target compound.
Properties
Molecular Formula |
C17H15ClN4O |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H15ClN4O/c18-14-6-2-1-5-13(14)11-20-21-17(23)9-10-22-12-19-15-7-3-4-8-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+ |
InChI Key |
LGIHVOGSAMMMOI-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.